

Introduction: The Imperative for Rigorous Structure Elucidation in Modern Drug Discovery

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Compound of Interest

Compound Name: *(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester*

CAS No.: 1228631-81-9

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In the landscape of contemporary pharmaceutical development, piperidine scaffolds are ubiquitous, prized for their favorable physicochemical properties and their presence in numerous clinically successful drugs. The strategic introduction of fluorine into these scaffolds can profoundly modulate metabolic stability, lipophilicity, and binding affinity. The title compound, **(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester**, represents a key building block in this domain. It combines the influential fluorinated piperidine core with a tert-butyloxycarbonyl (Boc) protecting group, essential for controlled, sequential synthesis of more complex target molecules.

Given that subtle changes in connectivity or stereochemistry can drastically alter pharmacological activity, the unambiguous determination of this intermediate's structure is not merely an academic exercise—it is a critical checkpoint for quality control and a foundational requirement for advancing any drug discovery program. Misidentification can lead to the synthesis of incorrect downstream compounds, resulting in significant loss of time, resources, and intellectual capital.

This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of **(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester**. We will proceed with a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques. Finally, we will discuss the role of X-ray crystallography as the ultimate arbiter of three-dimensional structure. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to structural confirmation.

Molecular Architecture and Stereochemical Considerations

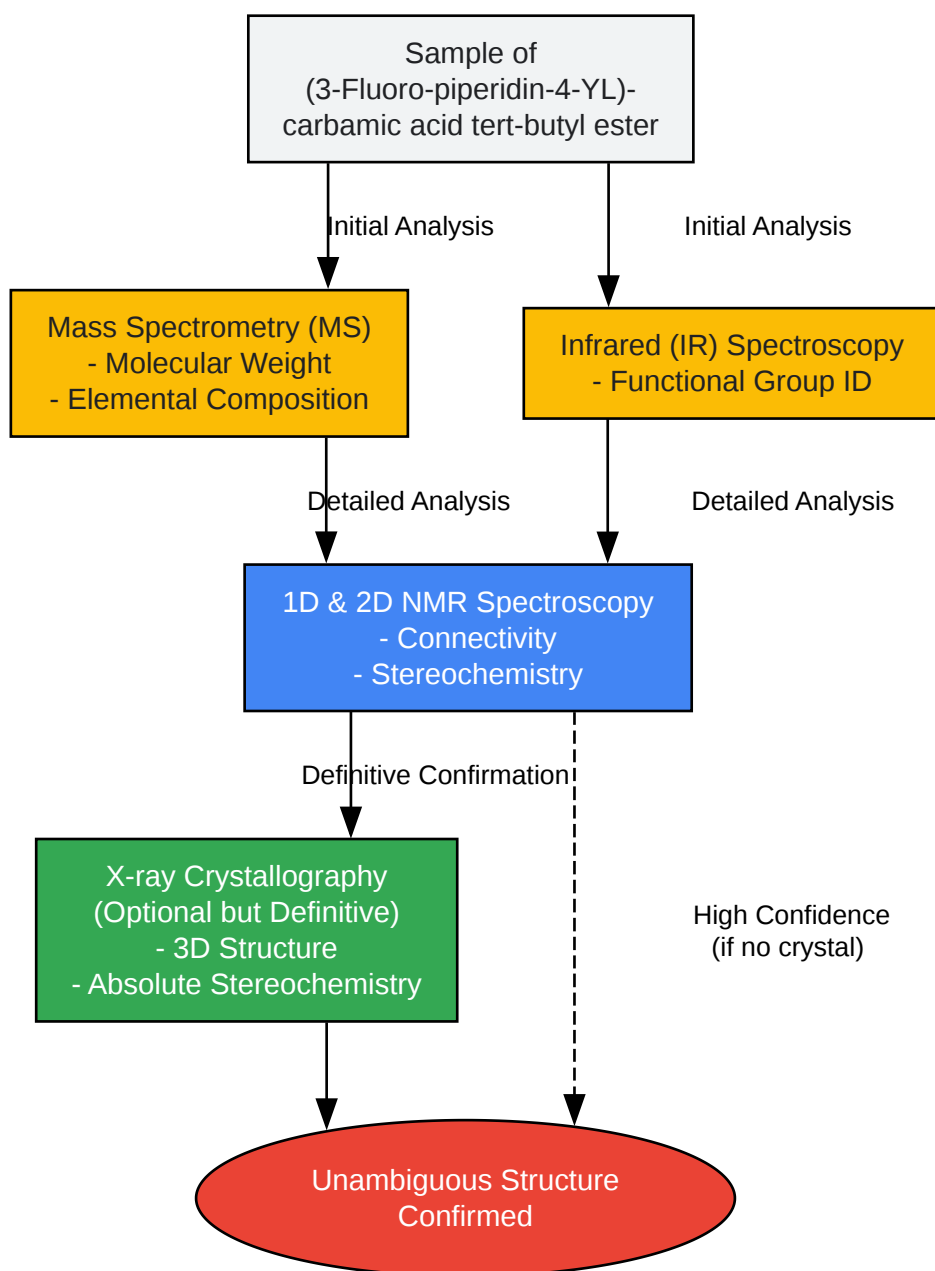
The fundamental structure of **(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester** possesses two adjacent stereocenters on the piperidine ring at the C3 and C4 positions. This gives rise to the possibility of diastereomers, which are typically designated as cis and trans based on the relative orientation of the fluorine and the N-Boc-amino substituents. Each diastereomer, in turn, exists as a pair of enantiomers.

The molecule's chemical formula is $C_{10}H_{19}FN_2O_2$, corresponding to a molecular weight of 218.27 g/mol .^{[1][2]} The key functional groups dictating its chemical behavior and spectroscopic signature are the secondary amine of the piperidine ring, the fluorine substituent, and the tert-butyl carbamate group.

Caption: Molecular structure of the target compound.

A Validated Workflow for Structure Elucidation

A robust structure elucidation strategy is systematic. It begins with techniques that provide broad, confirmatory information (like molecular weight and functional groups) and progresses to high-resolution methods that reveal detailed connectivity and stereochemistry. Each step provides data that validates the findings of the previous one, creating a self-consistent and definitive structural assignment.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Core Fragments

Causality: The first step in identifying any compound is to confirm its molecular weight and, ideally, its elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool

for this, providing a highly accurate mass measurement that can confirm the molecular formula (C₁₀H₁₉FN₂O₂). Furthermore, the fragmentation pattern observed during MS/MS analysis offers a preliminary "blueprint" of the molecule's substructures.

Expected Data & Interpretation: Using electrospray ionization (ESI) in positive mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 218.14. The power of MS, however, lies in its fragmentation. The Boc group is notoriously labile and provides a highly characteristic fragmentation signature.

- Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) from the parent ion is a hallmark of the Boc group, leading to a fragment at m/z ≈ 162.11.
- Loss of the tert-butyl cation: Direct cleavage can yield a fragment corresponding to the tert-butyl cation (C₄H₉)⁺ at m/z 57.
- Loss of CO₂ from the isobutylene-loss fragment: Subsequent loss of CO₂ (44 Da) from the m/z 162 fragment can occur, yielding a fragment at m/z ≈ 118.08.

These predictable losses provide strong evidence for the presence of the Boc-carbamate moiety.^{[3][4]}

Ion	Formula	Calculated m/z	Description
[M+H] ⁺	[C ₁₀ H ₂₀ FN ₂ O ₂] ⁺	218.1485	Protonated molecular ion
[M-C ₄ H ₈ +H] ⁺	[C ₆ H ₁₂ FN ₂ O ₂] ⁺	162.0859	Loss of isobutylene from Boc group
[M-Boc+2H] ⁺	[C ₅ H ₁₁ FN] ⁺	104.0879	Loss of the entire Boc group
[C ₄ H ₉] ⁺	[C ₄ H ₉] ⁺	57.0704	tert-butyl cation

Experimental Protocol: High-Resolution Mass Spectrometry

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
- **Instrumentation:** Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
- **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Data Acquisition:** Acquire data in positive ion mode over a mass range of m/z 50-500.
- **MS/MS Analysis:** Select the $[\text{M}+\text{H}]^+$ ion (m/z 218.15) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule act as fingerprints. For this compound, the most informative signals will be from the carbamate N-H and C=O bonds.

Expected Data & Interpretation: The IR spectrum provides a quick validation of the main structural components. The presence of a sharp, intense absorption for the carbonyl and a distinct peak for the N-H bond confirms the carbamate group, distinguishing it from other potential structures.

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3350 - 3450	N-H Stretch	Carbamate & Piperidine N-H
2850 - 2980	C-H Stretch	Aliphatic (Piperidine & tert-butyl)
1680 - 1710	C=O Stretch	Carbamate Carbonyl[5][6][7]
1510 - 1540	N-H Bend	Carbamate N-H[7]
1240 - 1260	C-O Stretch	Carbamate Ester[7]
1050 - 1150	C-F Stretch	Alkyl Fluoride

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

Causality: While MS and IR confirm mass and functional groups, NMR spectroscopy maps out the precise atomic connectivity and stereochemical relationships. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable structural assignment in solution.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

Expected Data & Interpretation:

- δ 1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[8]
- δ 1.6-3.5 ppm (multiplets, ~7H): This complex region contains the signals for the piperidine ring protons. The exact shifts and multiplicities are highly sensitive to the ring's chair conformation and the cis/trans relationship between the fluorine and carbamate groups.
- δ ~4.0-4.5 ppm (multiplet, 1H): The proton on the carbon bearing the carbamate group (C4-H).
- δ ~4.6-5.0 ppm (doublet of multiplets, 1H): The proton on the carbon bearing the fluorine (C3-H). This signal will show a large geminal coupling to fluorine (~45-50 Hz) in addition to smaller couplings to adjacent protons.
- Variable (broad singlets, 2H): The signals for the piperidine N-H and the carbamate N-H. Their chemical shifts are concentration and solvent-dependent, and they can often be identified by adding a drop of D₂O to the NMR tube, which causes them to disappear due to proton-deuterium exchange.

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃	~1.45	singlet	9H
Piperidine CH ₂	1.6 - 3.2	multiplets	4H
Piperidine NH	1.5 - 2.5 (variable)	broad singlet	1H
CH-N(Boc)	~4.0 - 4.5	multiplet	1H
CH-F	~4.6 - 5.0	doublet of multiplets	1H
NH(Boc)	4.5 - 5.5 (variable)	broad singlet/doublet	1H

¹³C NMR: The Carbon Skeleton

The ^{13}C NMR spectrum indicates the number of unique carbon atoms in the molecule. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH_3 , CH_2 , CH , and quaternary carbons.

Expected Data & Interpretation:

- $\delta \sim 28.5$ ppm: The three equivalent methyl carbons of the tert-butyl group.[8]
- $\delta \sim 80$ ppm: The quaternary carbon of the tert-butyl group.[8]
- $\delta \sim 155$ ppm: The carbonyl carbon of the carbamate group.[8]
- $\delta \sim 40\text{-}60$ ppm: The carbons of the piperidine ring attached to nitrogen (C2, C6, C4).
- $\delta \sim 85\text{-}95$ ppm (doublet, $^1\text{JCF} \approx 170\text{-}190$ Hz): The carbon bearing the fluorine atom (C3). This is a key diagnostic signal. Its downfield shift and large one-bond coupling to fluorine are unambiguous identifiers.

^{19}F NMR: The Fluorine Reporter

Causality: ^{19}F NMR is an exceptionally powerful and sensitive technique for fluorinated molecules.[9][10] With a wide chemical shift range and no background signals in typical biological or organic samples, it provides a clean window into the fluorine's direct environment.

Expected Data & Interpretation: A single resonance will be observed. The chemical shift will be indicative of a secondary alkyl fluoride. The signal will be split into a complex multiplet due to couplings to the geminal proton ($^2\text{JHF} \approx 45\text{-}50$ Hz) and vicinal protons on adjacent carbons (^3JHF , values depend on dihedral angle but typically 5-25 Hz). This coupling pattern provides direct evidence of the fluorine's position on the piperidine ring.

2D NMR: Connecting the Dots

- COSY (Correlation Spectroscopy): This experiment maps $^1\text{H}\text{-}^1\text{H}$ coupling networks. It will be essential for tracing the connectivity of the protons around the piperidine ring, establishing the sequence from C2 through C6.
- HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It is used to assign the carbon signals based on the more easily

interpreted proton spectrum.

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ^1H - ^{13}C correlations. It is the final piece of the puzzle, used to connect the fragments. Key correlations would include:
 - From the tert-butyl protons to the Boc quaternary and carbonyl carbons.
 - From the carbamate N-H proton to the C4 carbon of the piperidine ring.
 - From the C4-H proton to the C3 and C5 carbons.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
- Data Acquisition: Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{19}\text{F}\{^1\text{H}\}$ spectra. Following this, acquire 2D COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments may range from 30 minutes to several hours.

X-ray Crystallography: The Gold Standard for Structural Proof

Causality: While the combination of MS and NMR provides a definitive structure in solution, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.^{[11][12]} It provides incontrovertible proof of connectivity, configuration (relative stereochemistry, i.e., cis/trans), and, if a high-quality crystal of a single enantiomer is analyzed using anomalous dispersion, the absolute stereochemistry (R/S configuration).^{[13][14]}

Protocol Overview:

- **Crystal Growth:** This is often the most challenging step. It involves slowly evaporating a solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/ether) until single, well-ordered crystals form.
- **Data Collection:** A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of **(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester** is a clear demonstration of the power of a modern, multi-technique analytical workflow. Mass spectrometry provides the foundational confirmation of molecular weight and key substructures. Infrared spectroscopy offers a rapid check for essential functional groups. It is the comprehensive application of 1D and 2D NMR spectroscopy, however, that meticulously pieces together the molecular puzzle, defining the precise connectivity and providing critical insight into the solution-state stereochemistry. Finally, where absolute certainty is required, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional structure.

By following this integrated and self-validating methodology, researchers and drug development professionals can proceed with the highest degree of confidence, ensuring the structural integrity of this vital chemical building block and safeguarding the fidelity of their synthetic programs.

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